molecular formula C10H12MnN2O8.2Na B092913 Disodium manganese ethylenediaminetetraacetate CAS No. 15375-84-5

Disodium manganese ethylenediaminetetraacetate

Cat. No. B092913
CAS RN: 15375-84-5
M. Wt: 347.18 g/mol
InChI Key: RLNASBHWIXYGAC-UHFFFAOYSA-N
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Description

Disodium manganese ethylenediaminetetraacetate is a complex compound that involves manganese, a transition metal, coordinated with ethylenediaminetetraacetic acid (EDTA), a chelating agent. While the provided papers do not directly discuss disodium manganese ethylenediaminetetraacetate, they provide insights into related manganese complexes with EDTA. For instance, a manganese(III) complex with EDTA has been synthesized and studied, indicating the versatility of manganese in forming stable complexes with EDTA[“].

Synthesis Analysis

The synthesis of manganese complexes with EDTA can be achieved through various methods. One such method involves reacting manganese dioxide suspension with free ethylenediaminetetraacetic acid to obtain deep red crystals of a manganese(III) complex[“]. This process demonstrates the ability of EDTA to act as a ligand, coordinating with manganese ions to form a stable complex.

Molecular Structure Analysis

The molecular structure of manganese complexes with EDTA is characterized by the coordination of the metal ion with the nitrogen and oxygen atoms of the EDTA molecule. In the case of the manganese(III) complex, the magnetic moment suggests the presence of four unpaired electron spins, indicative of the trivalent state of manganese[“]. The structure is further elucidated by spectroscopic methods, which reveal the nature of the bond between the metal and the carboxylate groups.

Chemical Reactions Analysis

The manganese(III) complex with EDTA exhibits specific chemical behaviors, such as a distinct absorption maximum in the visible spectrum, which varies with pH[“]. This property is essential for understanding the complex's behavior in different chemical environments and can be used to study the complex's stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of manganese complexes with EDTA are influenced by the metal's oxidation state and the ligand's coordination. The manganese(III) complex's magnetic moment and visible spectra provide insights into its electronic structure[“]. Additionally, the complex's ion-exchange and pH titration behavior suggest a formula for the complex, which includes coordinated water molecules, further indicating the complex's hydration state.

Scientific research applications

Reductive Leaching of Manganese Oxide Ores

Disodium manganese ethylenediaminetetraacetate (EDTA) has been utilized in the reductive leaching of manganese oxide ores. Research by Zhang, Wang, Cao, and Zhong (2018) explored this process in detail, revealing the kinetics and mechanisms involved. The study showed that the reaction between manganese(IV) and EDTA/EDTA-2Na forms a coordination complex, EDTA-manganese(II/III), highlighting the potential of this method for manganese extraction from ores in a moderate environment with a pH range of 5–8 (Zhang et al., 2018).

Medical Imaging and Contrast Agents

The manganese complex of EDTA has been studied for its potential as a liver-targeting MRI contrast agent. Islam et al. (2017) designed and synthesized a novel manganese(II) complex based on an EDTA coordination cage, which showed high chelation stability, rapid uptake by liver hepatocytes, and efficient excretion. The kinetic inertness and high R1 relaxivity of the complex, as well as its demonstrated utility in high-sensitivity tumor detection in liver cancer models, highlight its potential in medical imaging (Islam et al., 2017).

Environmental Remediation

In environmental applications, disodium manganese EDTA has been used in the synthesis of mixed iron-manganese oxide nanoparticles for the removal of nickel ions from aqueous solutions. Buccolieri et al. (2017) demonstrated that manganese inclusions in these nanoparticles significantly enhance specific surface area and pore volume, crucial for the efficient removal of Ni2+ from both aqueous samples and food extracts. The possibility of regenerating the nanostructure through a washing treatment in disodium EDTA solution was also highlighted, showcasing its potential in environmental remediation (Buccolieri et al., 2017).

Industrial and Technological Applications

In the industrial sector, disodium EDTA has been incorporated into lubrication systems to improve their properties. Ding, Xu, and Guo (2006) prepared EDTA disodium salt (C10H14N2O8Na2) nanoparticles to enhance the lubrication properties of lamellar liquid crystals, demonstrating the potential of EDTA-2Na in improving industrial lubrication systems (Ding, Xu, & Guo, 2006).

Corrosion Mitigation

Disodium EDTA has also shown promise in corrosion mitigation. Jessima et al. (2021) investigated the performance of disodium EDTA functionalized chitosan biomacromolecule in corrosion inhibition for mild steel, revealing an inhibition efficiency of 96.63% and affirming the compound's coordinating properties with metal ions. This underscores the potential of disodium EDTA in protecting metal structures and components from corrosion (Jessima et al., 2021).

properties

IUPAC Name

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.Mn.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHKAIDDHTYINE-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12MnN2Na2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

482-54-2 (Parent), 16397-91-4 (Parent), 60-00-4 (Parent)
Record name Disodium manganese EDTA
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DSSTOX Substance ID

DTXSID6042107
Record name Disodium manganese EDTA
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Molecular Weight

389.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Other Solid; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Off-white odorless powder; [Alfa Aesar MSDS]
Record name Manganate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)-
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Record name Disodium manganese EDTA
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Product Name

Disodium manganese ethylenediaminetetraacetate

CAS RN

15375-84-5
Record name Disodium manganese EDTA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015375845
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Record name Manganate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)-
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Record name Disodium manganese EDTA
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Record name Disodium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']manganate(2-)
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Record name DISODIUM MANGANESE ETHYLENEDIAMINETETRAACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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